3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea
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Overview
Description
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea is an organic compound that features a urea functional group attached to a cyclopentyl ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl ring is synthesized through a series of reactions starting from cyclopentanone
Introduction of the Urea Group: The urea functional group is introduced by reacting the cyclopentyl intermediate with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the thiophene ring.
Substitution: Various substitution reactions can occur on the thiophene ring or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced urea derivatives and modified thiophene rings.
Substitution: Various substituted thiophene and cyclopentyl derivatives.
Scientific Research Applications
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the urea group can form hydrogen bonds with active sites of enzymes. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-1-{[1-(thiophen-2-yl)cyclohexyl]methyl}urea: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
3-ethyl-1-{[1-(furan-2-yl)cyclopentyl]methyl}urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential biological activities that are distinct from its analogs with different heterocyclic rings.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-2-14-12(16)15-10-13(7-3-4-8-13)11-6-5-9-17-11/h5-6,9H,2-4,7-8,10H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCWFVMABFZNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1(CCCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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